2,4-Diamino-6-hydroxypyrimidine (DAHP) is a pyrimidine derivative that acts as an inhibitor of GTP cyclohydrolase I (GTPCH) [, ]. This enzyme catalyzes the first and rate-limiting step in the biosynthesis of tetrahydrobiopterin (BH4) [, , ], a crucial cofactor for enzymes involved in various metabolic pathways, including the synthesis of neurotransmitters like serotonin [, ]. Due to its inhibitory action on BH4 synthesis, DAHP serves as a valuable tool for studying the biological roles of BH4 [, , ].
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine is a significant chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer research. The compound is recognized for its structural similarity to other pyrimidine derivatives, which are often involved in biological processes and pharmaceutical development. Its chemical structure is characterized by the presence of two amino groups and a formylamino group, contributing to its reactivity and biological activity.
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine falls under the classification of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing nitrogen atoms, which play crucial roles in biochemistry as components of nucleic acids and as intermediates in various metabolic pathways.
The synthesis of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine can be achieved through several methods:
These methods often involve multiple steps and careful control of reaction conditions to optimize yield and purity.
The molecular structure of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine can be described as follows:
The compound's structural configuration is conducive to interactions with biological macromolecules, particularly nucleic acids .
The chemical reactivity of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine includes:
The mechanism of action for 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine primarily involves:
This dual mechanism highlights its potential as an anticancer agent by disrupting normal cellular processes.
The physical and chemical properties of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine include:
Spectroscopic analyses such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) have been employed to characterize this compound's structure and confirm its purity .
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine has several scientific applications:
This pyrimidine derivative disrupts nucleotide metabolism by mimicking endogenous purine and pyrimidine bases. Its structural similarity to guanine facilitates incorporation into DNA/RNA during synthesis, leading to replication errors or chain termination [2]. Specifically, it impairs folate biosynthesis by inhibiting key enzymes like dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to tetrahydrofolate—a cofactor essential for thymidine and purine synthesis [5] [7].
The formylamino group enhances binding affinity to the active sites of folate-dependent enzymes. Mycobacterium tuberculosis DHFR (mt-DHFR) possesses a unique glycerol (GOL) binding site absent in human DHFR (h-DHFR). This compound’s formylamino moiety exploits this difference, enabling selective inhibition of bacterial folate pathways [5]. Consequently, deoxynucleotide pools become depleted, halting DNA synthesis in rapidly dividing cells (e.g., bacteria or tumors) [3]. In Mtb, such inhibition correlates with reduced purine and thymidine production, underscoring its antimetabolite function [5].
Table 1: Core Chemical Properties of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine
Property | Value | Method/Notes |
---|---|---|
CAS Registry Number | 51093-31-3 | Unique identifier |
Molecular Formula | C5H7N5O2 | Confirmed via mass spectrometry |
Molecular Weight | 169.14 g/mol | Calculated from formula |
Boiling Point | 402.5 ± 55.0 °C | Predicted [1] |
Density | 1.94 ± 0.1 g/cm³ | Predicted [1] |
pKa | 9.53 ± 0.50 | Predicted [1] |
SMILES Notation | O=C1N=C(NC(=C1NC=O)N)N | Structural descriptor [6] |
Pyrimidine derivatives have evolved from basic metabolic studies to targeted therapeutics. In the 1940s, 2,4-diamino-6-hydroxypyrimidine (CAS 56-06-4) was identified as a purine biosynthesis intermediate, laying groundwork for antimetabolite research [7]. The discovery of para-aminosalicylic acid (PAS) in the 1950s revealed pyrimidine analogs as antitubercular agents, though their mechanism remained unclear until the 2000s, when PAS was confirmed as a prodrug inhibiting mt-DHFR [5].
The 1980s–1990s saw synthetic advances enabling C5/C6 modifications of pyrimidine cores. For example, introducing aryl groups at C5 via Suzuki coupling (e.g., using Pd(dbpf)Cl2 catalysts) enhanced cellular uptake and target affinity [5]. By the 2010s, researchers optimized substituents for selective mt-DHFR inhibition. Hydrophobic C5 aryl groups balanced membrane permeability and GOL site binding, exemplified by compound 16l (MIC = 6.25 μg/mL against Mtb H37Ra) [5]. Concurrently, catalytic hydrogenation methods improved access to precursors like 2,4,5-triamino-6-hydroxypyrimidine (TAHP), enabling scalable synthesis of formylamino derivatives [4] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1